molecular formula C9H12ClNO B15241807 4-(1-Aminopropyl)-2-chlorophenol

4-(1-Aminopropyl)-2-chlorophenol

Cat. No.: B15241807
M. Wt: 185.65 g/mol
InChI Key: SNYWROGXHREEPB-UHFFFAOYSA-N
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Description

4-(1-Aminopropyl)-2-chlorophenol is an organic compound that belongs to the class of phenols It is characterized by the presence of an amino group attached to a propyl chain, which is further connected to a chlorinated phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Aminopropyl)-2-chlorophenol typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chlorophenol and 1-bromopropane.

    Reaction: The 2-chlorophenol undergoes a nucleophilic substitution reaction with 1-bromopropane in the presence of a base such as potassium carbonate to form 4-(1-bromopropyl)-2-chlorophenol.

    Amination: The 4-(1-bromopropyl)-2-chlorophenol is then subjected to an amination reaction using ammonia or an amine source to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(1-Aminopropyl)-2-chlorophenol can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form 4-(1-Aminopropyl)-2-chlorocyclohexanol.

    Substitution: The chlorine atom on the phenol ring can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium hydroxide or alkyl halides are employed.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of 4-(1-Aminopropyl)-2-chlorocyclohexanol.

    Substitution: Formation of substituted phenols or alkylated derivatives.

Scientific Research Applications

4-(1-Aminopropyl)-2-chlorophenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(1-Aminopropyl)-2-chlorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the phenol ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-Aminopropyl)-2-methylphenol
  • 4-(1-Aminopropyl)-2-bromophenol
  • 4-(1-Aminopropyl)-2-fluorophenol

Uniqueness

4-(1-Aminopropyl)-2-chlorophenol is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets. The chlorine atom can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets.

Properties

Molecular Formula

C9H12ClNO

Molecular Weight

185.65 g/mol

IUPAC Name

4-(1-aminopropyl)-2-chlorophenol

InChI

InChI=1S/C9H12ClNO/c1-2-8(11)6-3-4-9(12)7(10)5-6/h3-5,8,12H,2,11H2,1H3

InChI Key

SNYWROGXHREEPB-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC(=C(C=C1)O)Cl)N

Origin of Product

United States

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